4-Butoxy-2-fluorophenylboronic acid pinacol ester
CAS No.: 2121514-65-4
Cat. No.: VC11707146
Molecular Formula: C16H24BFO3
Molecular Weight: 294.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-65-4 |
|---|---|
| Molecular Formula | C16H24BFO3 |
| Molecular Weight | 294.2 g/mol |
| IUPAC Name | 2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 |
| Standard InChI Key | IENICJNDWZRETK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a butoxy group (). The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, making it preferable for stoichiometric use in synthesis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.2 g/mol |
| CAS Number | 2121514-65-4 |
| IUPAC Name | 2-(4-Butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.05–1.15 g/cm³ (estimated) |
The fluorine atom introduces electronegativity, polarizing the phenyl ring and influencing reactivity in electrophilic substitution reactions. The butoxy group contributes steric bulk, which may modulate selectivity in coupling reactions .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 4-butoxy-2-fluorophenylboronic acid pinacol ester typically follows a multi-step sequence:
-
Lithiation-Borylation: A 1-bromo-3-fluoro-4-butoxybenzene precursor is treated with an alkyllithium reagent (e.g., -BuLi) at low temperatures () to generate a lithiated intermediate. Subsequent reaction with trimethyl borate () forms the boronate ester .
-
Pinacol Protection: The crude boronate is treated with pinacol () under acidic conditions to yield the pinacol ester. This step improves stability and crystallinity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | -BuLi, DME, | 85–90% |
| Borylation | , | 75–80% |
| Pinacol Ester Formation | Pinacol, HCl, RT | 90–95% |
Process Optimization
Patent literature emphasizes the importance of temperature control during lithiation to minimize side reactions. For instance, maintaining temperatures below suppresses undesired dehalogenation . Solvent choice (e.g., dimethoxyethane, DME) also impacts reaction efficiency by stabilizing the lithiated species .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a boronic acid pinacol ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. The pinacol group facilitates transmetallation, enabling efficient formation of carbon-carbon bonds. For example, coupling with methyl 4-acetamido-3,6-dichloropicolinate yields biaryl derivatives used in agrochemicals .
Functional Group Compatibility
The butoxy and fluorine substituents confer orthogonal reactivity. The electron-withdrawing fluorine atom activates the ring toward electrophilic substitution, while the butoxy group directs incoming electrophiles to specific positions. This duality enables precise functionalization in multi-step syntheses .
Comparative Analysis with Structural Analogs
5-Fluoro-2-isopropoxyphenylboronic Acid Pinacol Ester
This analog (CAS No. N/A) replaces the butoxy group with an isopropoxy moiety. The shorter alkoxy chain reduces steric hindrance, enhancing reactivity in couplings but decreasing lipophilicity ().
Table 3: Structural and Functional Comparison
| Property | 4-Butoxy-2-fluorophenyl | 5-Fluoro-2-isopropoxyphenyl |
|---|---|---|
| Alkoxy Group | Butoxy | Isopropoxy |
| Molecular Weight | 294.2 g/mol | 280.14 g/mol |
| (Estimated) | 3.2 | 2.8 |
| Coupling Efficiency | High | Moderate |
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